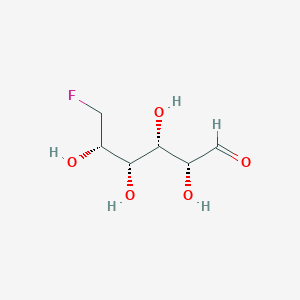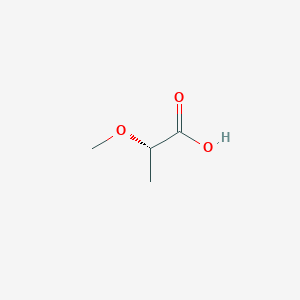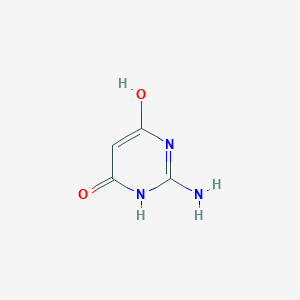
6-脱氧-6-氟-D-葡萄糖
描述
6-Deoxy-6-fluoro-D-glucose is a fluorinated glucose analog that has garnered significant interest in scientific research. This compound is structurally similar to D-glucose but with a fluorine atom replacing the hydroxyl group at the sixth carbon position. This modification imparts unique properties to the molecule, making it valuable in various fields, particularly in medical imaging and biochemical studies .
科学研究应用
6-Deoxy-6-fluoro-D-glucose has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 6-Deoxy-6-fluoro-D-glucose are the GLUT1 and GLUT4 glucose transporters . These transporters are responsible for the uptake of glucose into cells, which is a crucial step in cellular metabolism .
Mode of Action
6-Deoxy-6-fluoro-D-glucose is a glucose analog that is taken up by cells via the GLUT1 and GLUT4 glucose transporters . Once inside the cell, it is phosphorylated by hexokinase to form 6-Deoxy-6-fluoro-D-glucose-6-phosphate . Unlike glucose, this compound cannot be further metabolized due to the absence of a hydroxyl group at the 6th position .
Biochemical Pathways
The uptake of 6-Deoxy-6-fluoro-D-glucose by cells affects the glycolysis pathway . In normal glycolysis, glucose is transported into the cell, phosphorylated by hexokinase, and then further metabolized. The phosphorylated 6-deoxy-6-fluoro-d-glucose cannot be further metabolized, which disrupts the glycolysis pathway .
Pharmacokinetics
The pharmacokinetics of 6-Deoxy-6-fluoro-D-glucose are similar to those of glucose . After intravenous administration, it is rapidly distributed to all organs of the body . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration . The compound is excreted via the kidneys .
Result of Action
The uptake of 6-Deoxy-6-fluoro-D-glucose by cells and its subsequent phosphorylation prevents the glucose from being released, thereby disrupting the normal metabolic processes of the cell . This can lead to a reduction in the energy production of the cell .
Action Environment
The action of 6-Deoxy-6-fluoro-D-glucose can be influenced by environmental factors such as extracellular glucose and fructose levels . For example, its uptake by cells is independent of extracellular glucose levels but dependent on the extracellular concentration of fructose . Furthermore, the compound is actively transported by both the kidney and intestine, suggesting that its action can be influenced by the physiological state of these organs .
生化分析
Biochemical Properties
6-Deoxy-6-fluoro-D-glucose competes with glucose for transport in yeast and is actively transported by the intestine . It is taken up by cells via the GLUT1 and GLUT4 glucose transporters . Once inside the cell, it cannot be phosphorylated due to the absence of the hydroxyl group at the 6th position .
Cellular Effects
The uptake of 6-Deoxy-6-fluoro-D-glucose by cells is responsive to insulin stimulation . In 3T3-L1 adipocytes, insulin stimulated the uptake of this compound 1.6-fold . It has also been shown to have an inhibitory effect on the rate of fermentation in yeast .
Molecular Mechanism
6-Deoxy-6-fluoro-D-glucose is transported into cells but is not metabolized further due to the lack of a hydroxyl group at the 6th position . This makes it a useful tracer for studying glucose transport as it remains unchanged within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the uptake of 6-Deoxy-6-fluoro-D-glucose by tissues reaches a constant level over time, suggesting that it is distributed in body water . This characteristic makes it a valuable tool for noninvasive imaging of glucose transport in vivo .
Dosage Effects in Animal Models
In animal models, the uptake of 6-Deoxy-6-fluoro-D-glucose has been shown to be sensitive to insulin stimulation
Metabolic Pathways
6-Deoxy-6-fluoro-D-glucose is involved in the glucose transport process. It is taken up by cells via the GLUT1 and GLUT4 glucose transporters . Unlike glucose, it is not further metabolized due to the absence of a hydroxyl group at the 6th position .
Transport and Distribution
6-Deoxy-6-fluoro-D-glucose is actively transported by both the kidney and intestine . Once inside the cell, it is distributed in body water .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-6-fluoro-D-glucose typically involves the fluorination of a glucose derivative. One common method is the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal, followed by hydrolysis with hydrochloric acid to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of 6-Deoxy-6-fluoro-D-glucose follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 6-Deoxy-6-fluoro-D-glucose undergoes various chemical reactions, including substitution and addition reactions. The presence of the fluorine atom influences the reactivity of the molecule, making it less susceptible to oxidation and reduction compared to its non-fluorinated counterparts .
Common Reagents and Conditions: Common reagents used in reactions involving 6-Deoxy-6-fluoro-D-glucose include acids, bases, and nucleophiles. The reaction conditions often require mild temperatures and neutral to slightly acidic pH to prevent degradation of the compound .
Major Products: The major products formed from reactions involving 6-Deoxy-6-fluoro-D-glucose depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can yield various fluorinated glucose derivatives, which are valuable in biochemical studies and medical imaging .
相似化合物的比较
- 2-Deoxy-2-fluoro-D-glucose
- 2-Deoxy-D-glucose
- 6-Deoxy-D-glucose
Comparison: 6-Deoxy-6-fluoro-D-glucose is unique due to the presence of the fluorine atom at the sixth carbon position, which significantly alters its chemical and biological properties. Unlike 2-Deoxy-2-fluoro-D-glucose, which is phosphorylated and trapped inside cells, 6-Deoxy-6-fluoro-D-glucose remains unphosphorylated, making it suitable for different types of imaging studies . Additionally, the lack of a hydroxyl group at the sixth position makes it less reactive in certain biochemical pathways compared to 2-Deoxy-D-glucose and 6-Deoxy-D-glucose .
属性
IUPAC Name |
(2R,3S,4S,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUMOHGAWHPEA-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4536-08-7 | |
| Record name | 6-Deoxy-6-fluoro-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-DEOXY-6-FLUORO-D-GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8CAD9WC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Deoxy-6-fluoro-D-glucose interact with its target and what are the downstream effects?
A: 6-Deoxy-6-fluoro-D-glucose (6DFG) primarily targets glucose metabolism pathways. Similar to 2-deoxy-D-glucose (2DG), 6DFG inhibits glucose metabolism in yeast, likely by competing for the same catalytic site. [] This suggests that 6DFG might interfere with enzymes involved in glucose utilization, such as hexokinase. [, ] Further research is needed to fully elucidate its precise mechanism of action and downstream effects in different biological systems.
Q2: Can you provide the structural characterization of 6DFG, including its molecular formula, weight, and spectroscopic data?
A: 6DFG has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol. [] Detailed 1H and 19F NMR spectroscopic data, including chemical shifts and coupling constants, have been extensively studied and provide valuable insights into its conformational properties in various solvents. [, , ]
Q3: What is known about the stability and formulation of 6DFG?
A: While specific information on 6DFG formulation strategies is limited in the provided research, its synthesis involves protecting groups like tosyl and mesyl, indicating potential strategies for stability enhancement. [] Further research is necessary to explore formulation approaches that improve its stability, solubility, and bioavailability for various applications.
Q4: Has 6DFG been used in PET imaging studies?
A: While [18F]6DFG has been proposed as a potential PET radioligand for assessing glucose transport in vivo, [] research primarily focuses on [18F]-2-fluoro-2-deoxy-D-glucose ([18F]FDG) for this purpose. [, ] The metabolism of [18F]FDG is more complex than initially thought, involving additional metabolic compartments beyond phosphorylation. []
Q5: What are the conformational properties of 6DFG in solution?
A: Extensive NMR studies have revealed that the conformation of 6DFG in solution is influenced by the rotation around the C5-C6 bond. [, ] The rotamer with fluorine (F) antiperiplanar to H-5 is most favored, while the rotamer with F antiperiplanar to the ring oxygen is disfavored. [] This conformational preference is consistent across different solvents, including methanol, acetone, DMSO, and water. []
Q6: Is there any information on the environmental impact and degradation of 6DFG?
A6: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of 6DFG. Investigating these aspects is crucial to ensuring its responsible use and mitigating potential negative impacts on the environment.
Q7: Are there any known alternatives or substitutes for 6DFG in research?
A: While 6DFG has specific applications in studying glucose metabolism, researchers often utilize 2-deoxy-D-glucose (2DG) as a more readily available alternative. [] Comparing their performance, cost, and overall impact can guide researchers in selecting the most suitable compound for their specific experimental needs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione](/img/structure/B16499.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)










